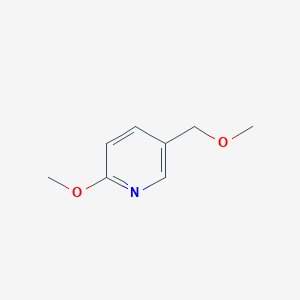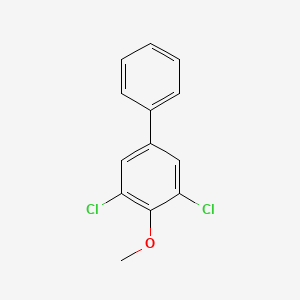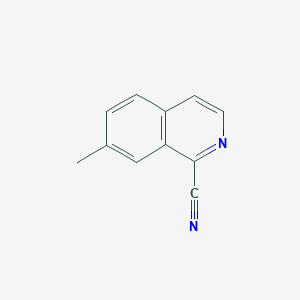
Pyridine, 2-methoxy-5-(methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyridine, characterized by the presence of methoxy and methoxymethyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methoxy-5-(methoxymethyl)- can be achieved through several methods. One common approach involves the ester exchange reaction of 5-methyl-2,3-pyridinedicarboxylic acid diester with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent in an organic solvent . The resulting product undergoes further reactions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-methoxy-5-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Methoxypyridine: This compound has a similar structure but lacks the methoxymethyl group.
Pyridine, 2-methoxy-: Another related compound, differing in the absence of the methoxymethyl group.
Uniqueness: Pyridine, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Eigenschaften
CAS-Nummer |
133735-66-7 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-methoxy-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
RHOUZEYZPPQSLE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CN=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)

![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)

![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)


![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)
![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)



![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)
